molecular formula C12H15ClF2O B14057172 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene

Katalognummer: B14057172
Molekulargewicht: 248.69 g/mol
InChI-Schlüssel: BONADFXOXRPJEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene is an organic compound with the molecular formula C12H15ClF2O It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-3-ethylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of organic molecules with biological systems.

    Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene:

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group in place of the ethyl group also results in distinct chemical behavior.

Eigenschaften

Molekularformel

C12H15ClF2O

Molekulargewicht

248.69 g/mol

IUPAC-Name

1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethylbenzene

InChI

InChI=1S/C12H15ClF2O/c1-2-9-5-3-6-10(7-4-8-13)11(9)16-12(14)15/h3,5-6,12H,2,4,7-8H2,1H3

InChI-Schlüssel

BONADFXOXRPJEQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CCCCl)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.